molecular formula C14H19N6O4P B192913 Abacavir 5'-phosphate CAS No. 136470-77-4

Abacavir 5'-phosphate

Cat. No. B192913
CAS RN: 136470-77-4
M. Wt: 366.31 g/mol
InChI Key: YQBOXVWMECPEJS-SCZZXKLOSA-N
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Description

Abacavir 5’-phosphate is a metabolite of Abacavir, which is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . It is a member of 2,6-diaminopurines and an organic phosphate .


Synthesis Analysis

Abacavir is synthesized using a novel (+)-γ-lactamase as a catalyst. The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one (γ-lactam) are key chiral synthons in the synthesis of antiviral drugs such as carbovir and abacavir .


Molecular Structure Analysis

The molecular formula of Abacavir 5’-phosphate is C14H19N6O4P . It is a guanosine analogue . The IUPAC name is [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate .


Chemical Reactions Analysis

Abacavir is converted by cellular enzymes to the active metabolite carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . The conversion involves several steps: Adenosine phosphotransferase adds the first phosphate to abacavir to generate abacavir monophosphate; A cytosolic deaminase removes an amine group to generate carbovir monophosphate; Cellular kinases add a second phosphate to generate carbovir diphosphate; Cellular kinases add a third phosphate to generate the active metabolite carbovir triphosphate .


Physical And Chemical Properties Analysis

The molecular weight of Abacavir 5’-phosphate is 366.31 g/mol .

Scientific Research Applications

Anti-HIV Activity

Abacavir, a guanosine analogue HIV-1 reverse transcriptase inhibitor, demonstrates potent anti-HIV activity. A study highlighted its synergistic effect with mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, in inhibiting HIV-1 replication in peripheral blood mononuclear cells and monocyte-derived macrophages. This combination showcased an unprecedented level of effectiveness compared to other antiretroviral combinations (Margolis et al., 1999).

Pharmacokinetics and Dynamics

The pharmacokinetics and dynamics of abacavir have been extensively studied. One study detailed the effects of abacavir on basilar arteries in rats, where it induced endothelium-dependent relaxation through activation of adenosine A2 receptors and subsequent release of nitric oxide, leading to the activation of the cyclic guanosine monophosphate/protein kinase G-dependent pathway in vascular smooth muscle cells (Li et al., 2015). Another study focused on the resistance profile of abacavir in HIV treatment, revealing how mutations at certain HIV reverse transcriptase codons influence its effectiveness (Harrigan et al., 2000).

Pharmacogenetics and Personalized Medicine

Significant strides have been made in the field of pharmacogenetics related to abacavir. Studies have shown a strong link between HLA-B57:01 allele and abacavir hypersensitivity reaction (HSR), leading to recommendations for routine HLA-B57:01 screening prior to treatment (Guo et al., 2013). This represents a prime example of integrating pharmacogenetic testing into clinical practice.

Metabolic Activation and Interactions

The metabolic activation of abacavir has been studied, particularly its oxidation process mediated by human liver cytosol and specific human alcohol dehydrogenase isozymes (Walsh et al., 2002). Another research area involves the electrochemical determination of abacavir, emphasizing its reduction process at the dropping mercury electrode, a significant step in understanding its interactions and activities at a molecular level (Doğan et al., 2008).

Mechanism of Action

Target of Action

Abacavir 5’-phosphate primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme is crucial for the replication of the HIV virus, as it catalyzes the transcription of the viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI). Intracellularly, abacavir is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . Carbovir triphosphate inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA . This results in premature termination of the viral DNA chain, thereby inhibiting viral replication .

Biochemical Pathways

Abacavir is metabolized to abacavir 5’-monophosphate by the enzyme adenosine phosphotransferase . It then undergoes deamination by an unknown cytosolic enzyme to form carbovir 5’-monophosphate . Abacavir can also be converted to carbovir 5’-monophosphate by other minor pathways, such as transformation into carbovir, followed by phosphorylation of carbovir into carbovir 5’-monophosphate by inosine phosphotransferase .

Pharmacokinetics

Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . Abacavir is primarily metabolized via two pathways, uridine diphosphate glucuronosyltransferase (UGT) and alcohol dehydrogenase (ADH), resulting in inactive metabolites . The terminal elimination half-life of abacavir is approximately 1.5 hours .

Result of Action

The antiviral effect of abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing . This results in the inhibition of HIV-1 replication, thereby reducing the viral load in the body .

Action Environment

The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, genetic factors such as the presence of the HLA-B*57:01 allele can lead to a hypersensitivity reaction to abacavir . Additionally, the presence of other medications can affect the metabolism and efficacy of abacavir . Since abacavir is primarily metabolized through cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes, no interactions between abacavir and inducers or inhibitors of cytochrome P450 (CYP) enzymes are predicted .

Safety and Hazards

Abacavir 5’-phosphate can be harmful if swallowed and can cause serious eye irritation . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBOXVWMECPEJS-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332856
Record name Abacavir 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abacavir 5'-phosphate

CAS RN

136470-77-4
Record name Abacavir 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6AN9D95R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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